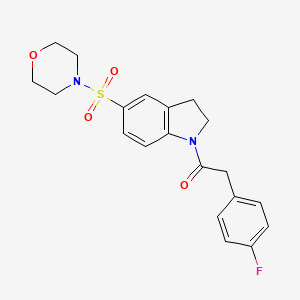

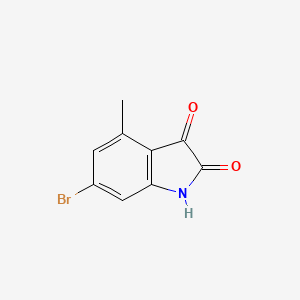

![molecular formula C9H9N3O2 B2403013 Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1260831-52-4](/img/structure/B2403013.png)

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the linear formula C9H9O2N31. It is a solid substance1. However, there is limited information available about this specific compound, and it’s not currently available for purchase1.

Synthesis Analysis

The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is not explicitly mentioned in the search results. However, the synthesis of similar triazole compounds often involves aromatic nucleophilic substitution2 or cyclization reactions34.Molecular Structure Analysis

The molecular structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is not explicitly provided in the search results. However, the structure of similar triazole compounds often involves a five-membered ring containing two carbon atoms and three nitrogen atoms5.Chemical Reactions Analysis

The specific chemical reactions involving Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are not detailed in the search results. However, similar triazole compounds have been involved in various chemical reactions, such as nucleophilic cyclization34 and Dimroth-type rearrangement6.Physical And Chemical Properties Analysis

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a solid substance1. However, the specific physical and chemical properties of this compound are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

-

Pharmacological Potentials

- Field : Pharmacology

- Application : Triazole compounds show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .

- Methods : The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

-

Antibacterial Activity

- Field : Microbiology

- Application : Newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested for their antibacterial activities .

- Methods : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

-

Antifungal Activity

- Field : Microbiology

- Application : Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

- Methods : The antifungal drugs are based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .

- Results : These drugs have been proven effective against a wide range of fungal infections .

-

Antioxidant Activity

- Field : Biochemistry

- Application : Triazole derivatives have shown potential as antioxidants .

- Methods : The antioxidant potential of substituted 1,2,4-triazole analogues is studied .

- Results : Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : Triazole compounds, including “Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate”, are used in chemical synthesis .

- Methods : These compounds can be synthesized through various methods and used as building blocks in the synthesis of more complex molecules .

- Results : The resulting compounds can have a wide range of properties and uses, depending on the specific structure and functional groups present .

-

Material Science

- Field : Material Science

- Application : Some triazole compounds have been used in the development of new materials .

- Methods : These compounds can be incorporated into polymers or other materials to modify their properties .

- Results : The resulting materials can have improved properties such as increased strength, thermal stability, or chemical resistance .

Safety And Hazards

The safety and hazards associated with Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are not explicitly mentioned in the search results. However, similar triazole compounds have exhibited cytotoxicity at certain concentrations2.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-10-7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVAZUJHTLUMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

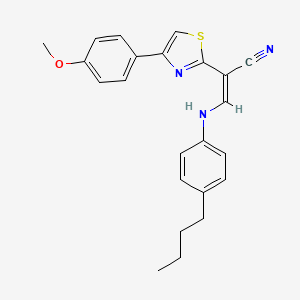

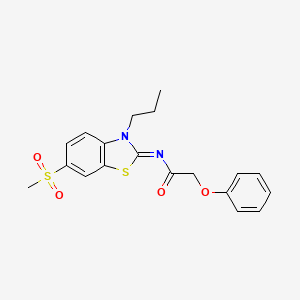

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

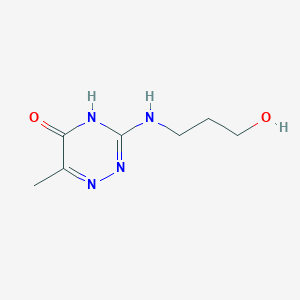

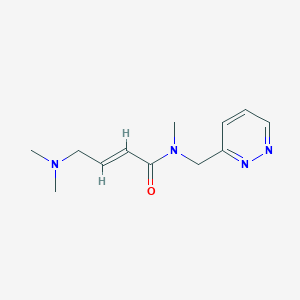

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)

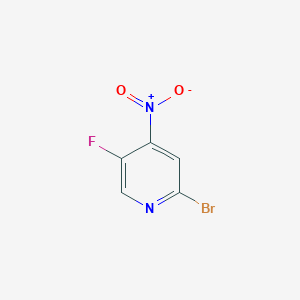

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)